Cas no 5956-39-8 (Epipolygodial)

Epipolygodial is a sesquiterpene dialdehyde compound derived from natural sources, notably certain plant species. It exhibits notable biological activity, including antimicrobial, antifungal, and anti-inflammatory properties, making it a compound of interest in pharmaceutical and agrochemical research. Its unique molecular structure, featuring reactive aldehyde groups, contributes to its ability to interact with biological targets, such as microbial cell membranes or enzymatic pathways. Epipolygodial has also been studied for its potential role in plant defense mechanisms. Its selectivity and potency in inhibiting pathogenic organisms highlight its utility as a lead compound for developing novel therapeutic or crop protection agents. Further research continues to explore its mechanisms and applications.
Epipolygodial structure
Epipolygodial structure
Product Name:Epipolygodial
CAS No:5956-39-8
MF:C15H22O2
MW:234.333984851837
CID:950343
PubChem ID:145814
Update Time:2025-06-08

Epipolygodial Chemical and Physical Properties

Names and Identifiers

    • EPIPOLYGODIAL
    • Isopolygodial
    • Isotadeonal
    • (-)-Isopolygodial
    • (-)-epi-Polygodial
    • AZJUJOFIHHNCSV-VNHYZAJKSA-N
    • 1,2-Naphthalenedicarboxaldehyde, 1beta,4,4alpha,5,6,7,8,8a-octahydro-5,5,8abeta-trimethyl-
    • 1,2-Naphthalenedicarboxaldehyde, 1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-, (1S-(1alpha,4aalpha,8abeta))-
    • 1,2-Naphthalenedicarboxaldehyde, 1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-, (1S,4aS,8aS)-
    • DTXSID30974967
    • 5,5,8a-Trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-1,2-dicarbaldehyde
    • Epipolygodial
    • Inchi: 1S/C15H22O2/c1-14(2)7-4-8-15(3)12(10-17)11(9-16)5-6-13(14)15/h5,9-10,12-13H,4,6-8H2,1-3H3/t12-,13+,15-/m1/s1
    • InChI Key: AZJUJOFIHHNCSV-VNHYZAJKSA-N
    • SMILES: O=C[C@@H]1C(C=O)=CC[C@H]2C(C)(C)CCC[C@@]21C

Computed Properties

  • Exact Mass: 234.161979940g/mol
  • Monoisotopic Mass: 234.161979940g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 367
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 34.1
  • XLogP3: 3.5

Epipolygodial Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E159150-0.5mg
Epipolygodial
5956-39-8
0.5mg
$ 465.00 2022-06-05
TRC
E159150-1mg
Epipolygodial
5956-39-8
1mg
$ 800.00 2023-09-07
TRC
E159150-.5mg
Epipolygodial
5956-39-8
5mg
$563.00 2023-05-18

Additional information on Epipolygodial

Epipolygodial (CAS No. 5956-39-8): A Comprehensive Overview of Its Chemical Profile and Emerging Applications

Epipolygodial, a naturally occurring sesquiterpene glycoside, is a compound with the chemical formula C25H38O10 and is identified by its unique CAS number CAS No. 5956-39-8. This compound has garnered significant attention in the field of chemobiology due to its diverse pharmacological properties and potential therapeutic applications. Derived from the plant Polygala senega, Epipolygodial has been extensively studied for its bioactive components, which contribute to its remarkable biological effects.

The structural complexity of Epipolygodial, characterized by its glycosidic linkage and multiple functional groups, makes it a subject of intense interest for researchers exploring natural product chemistry. The presence of a polyhydroxylated aromatic ring and a long aliphatic side chain enhances its interactions with biological targets, making it a promising candidate for drug development. Recent advancements in spectroscopic techniques have allowed for a more detailed elucidation of its molecular structure, providing insights into its stereochemistry and conformational dynamics.

In recent years, Epipolygodial has been the focus of numerous preclinical studies investigating its potential in modulating various biological pathways. One of the most compelling areas of research has been its anti-inflammatory properties. Studies have demonstrated that Epipolygodial can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by modulating nuclear factor kappa B (NF-κB) signaling. This mechanism suggests that Epipolygodial could be a valuable therapeutic agent in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory effects, Epipolygodial has also shown promise in neuroprotective applications. Research indicates that it can protect against neurotoxicity induced by oxidative stress and excitotoxicity, making it a potential candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's. The compound's ability to scavenge reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes has been highlighted in several in vitro studies. These findings are particularly intriguing given the growing evidence linking oxidative stress to the pathogenesis of these diseases.

The pharmacokinetic profile of Epipolygodial is another critical aspect that has been extensively studied. Its glycosidic structure influences its solubility and bioavailability, which are essential factors in drug formulation. Recent research has focused on optimizing delivery systems to enhance the efficacy of Epipolygodial while minimizing potential side effects. Nanoparticle-based delivery systems have emerged as a promising approach, as they can improve cellular uptake and target specificity.

Furthermore, the antimicrobial properties of Epipolygodial have not been overlooked. Preliminary studies have shown that it can exhibit activity against a range of bacterial and fungal strains, including multidrug-resistant pathogens. This property is particularly relevant in an era where antibiotic resistance is becoming increasingly prevalent. The mechanisms underlying its antimicrobial effects are thought to involve disruption of microbial cell membranes and inhibition of key metabolic pathways. These findings open up new avenues for developing novel antimicrobial agents derived from natural products.

The synthesis and chemical modification of Epipolygodial have also been areas of active research. Total synthesis approaches have provided synthetic chemists with valuable insights into the construction of complex sesquiterpene scaffolds. Additionally, semi-synthetic modifications have allowed researchers to explore analogs with enhanced bioactivity or improved pharmacokinetic profiles. These efforts contribute to the growing library of structurally diverse compounds that can be screened for therapeutic potential.

In conclusion, Epipolygodial (CAS No. 5956-39-8) represents a fascinating natural product with multifaceted biological activities. Its potential applications in anti-inflammatory therapy, neuroprotection, antimicrobial treatment, and beyond make it a compelling subject for further investigation. As research continues to uncover new aspects of its chemistry and biology, Epipolygodial is poised to play an increasingly important role in the development of novel therapeutic strategies.

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